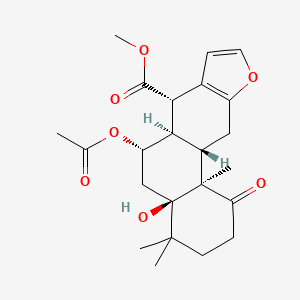

Caesalpine B

Description

Properties

IUPAC Name |

methyl (4aR,6S,6aR,7S,11aS,11bR)-6-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-1-oxo-2,3,5,6,6a,7,11,11a-octahydronaphtho[2,1-f][1]benzofuran-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O7/c1-12(24)30-16-11-23(27)21(2,3)8-6-17(25)22(23,4)14-10-15-13(7-9-29-15)18(19(14)16)20(26)28-5/h7,9,14,16,18-19,27H,6,8,10-11H2,1-5H3/t14-,16-,18+,19-,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVBJIVZZAJHJM-ANLLKEILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(C(CCC(=O)C2(C3C1C(C4=C(C3)OC=C4)C(=O)OC)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@]2([C@@]([C@@H]3[C@@H]1[C@@H](C4=C(C3)OC=C4)C(=O)OC)(C(=O)CCC2(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Phytochemical Treasures: A Technical Guide to the Discovery and Isolation of Compounds from Caesalpinia Species

A Note to the Reader: Extensive searches of scientific literature and chemical databases did not yield specific information on a compound named "Caesalpine B." It is possible that this is a novel, yet-to-be-published discovery or a misnomer for a different compound from the Caesalpinia genus, such as a member of the numerous caesalpinin or caesappin families. This guide, therefore, provides a comprehensive overview of the methodologies and techniques employed in the discovery and isolation of natural products from Caesalpinia species, using known compounds as illustrative examples. The protocols and data presentation formats provided herein are designed to serve as a practical template for researchers in the field.

The genus Caesalpinia, belonging to the legume family Fabaceae, is a rich source of diverse secondary metabolites.[1][2][3] These plants are known to produce a wide array of chemical compounds, including diterpenoids, flavonoids, and steroids, many of which have shown significant biological activities.[4][5] The process of discovering and isolating a novel compound from a plant source is a meticulous journey that begins with the collection and preparation of plant material and progresses through extraction, fractionation, and purification, ultimately leading to structure elucidation and biological evaluation.

General Workflow for Compound Discovery and Isolation

The discovery of a new natural product is a systematic process that can be broadly categorized into several key stages. Each stage involves a series of experiments and analytical techniques aimed at isolating a single chemical entity in a pure form. The general workflow is depicted in the diagram below.

Experimental Protocols

The following sections provide detailed methodologies for the key stages of isolating a compound from a Caesalpinia species. These protocols are based on established methods reported in the literature for the isolation of various compounds from this genus.

Plant Material Preparation and Extraction

The initial step involves the collection, drying, and grinding of the plant material to increase the surface area for efficient solvent extraction.

Protocol 1: General Extraction Procedure

-

Collection and Drying: Collect the desired plant part of the Caesalpinia species (e.g., seeds, leaves, bark). Air-dry the material in the shade to prevent the degradation of thermolabile compounds.

-

Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder.

-

Extraction:

-

Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) at room temperature for an extended period (24-72 hours) with occasional stirring.

-

Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus, which allows for continuous extraction with a fresh solvent.

-

-

Concentration: After extraction, filter the solvent and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

Fractionation of the Crude Extract

The crude extract is a complex mixture of numerous compounds. Fractionation aims to separate these compounds into simpler groups based on their polarity.

Protocol 2: Liquid-Liquid Partitioning

-

Solvent Selection: A common solvent system for partitioning is n-hexane, ethyl acetate, and water.

-

Procedure:

-

Dissolve the crude extract in a mixture of methanol and water.

-

Perform successive extractions with solvents of increasing polarity, starting with n-hexane (non-polar), followed by ethyl acetate (medium polar).

-

Collect the different solvent layers (n-hexane fraction, ethyl acetate fraction, and the remaining aqueous fraction).

-

Evaporate the solvents from each fraction to obtain the respective sub-extracts.

-

Purification of the Target Compound

The fractions obtained are further purified using various chromatographic techniques to isolate the individual compounds.

Protocol 3: Column Chromatography and Preparative HPLC

-

Column Chromatography:

-

Pack a glass column with a stationary phase (e.g., silica gel or Sephadex LH-20).

-

Load the fraction onto the column.

-

Elute the column with a solvent system of gradually increasing polarity (gradient elution).

-

Collect the eluate in numerous small fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, use a preparative HPLC system equipped with a suitable column (e.g., C18).

-

Dissolve the semi-purified fraction in the mobile phase.

-

Inject the solution into the HPLC system.

-

Elute with an isocratic or gradient mobile phase.

-

Collect the peaks corresponding to the pure compound.

-

Data Presentation

Quantitative data obtained during the isolation process should be meticulously recorded and presented in a clear and organized manner.

Table 1: Extraction Yields from Caesalpinia Species

| Plant Part | Extraction Method | Solvent | Extraction Time (hrs) | Yield (%) |

| Seeds | Maceration | Methanol | 72 | 12.5 |

| Leaves | Soxhlet | Ethanol | 48 | 8.2 |

| Bark | Maceration | 70% Acetone | 48 | 15.8 |

Table 2: Chromatographic Purification of a Hypothetical Compound

| Chromatographic Step | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Fraction Yield (mg) | Purity (%) |

| Silica Gel Column | Silica Gel (60-120 mesh) | Hexane:EtOAc (gradient) | 5 | 500 | 75 |

| Sephadex LH-20 | Sephadex LH-20 | Methanol | 1 | 150 | 92 |

| Preparative HPLC | C18 (10 µm) | Acetonitrile:Water (70:30) | 10 | 85 | >98 |

Visualization of a Hypothetical Signaling Pathway

Natural products often exert their biological effects by modulating specific signaling pathways within cells. While the pathway for "this compound" is unknown, the following diagram illustrates a hypothetical scenario where a natural product could inhibit a pro-inflammatory pathway.

This guide provides a foundational framework for the discovery and isolation of novel compounds from Caesalpinia species. The successful isolation of a new bioactive molecule is a challenging yet rewarding endeavor that contributes significantly to the fields of natural product chemistry and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Phytochemical profile and biological activities of Caesalpinia coriaria extract: a review [frontiersin.org]

- 4. scribd.com [scribd.com]

- 5. The Genus Caesalpinia L. (Caesalpiniaceae): Phytochemical and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation of Caesalpine B and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Caesalpine B, a cassane diterpenoid, and its analogues. It details the experimental protocols for isolation and characterization, presents spectroscopic data for structural determination, and explores the compound's interaction with cellular signaling pathways.

Introduction

This compound belongs to the cassane group of diterpenoids, a class of natural products predominantly found in the plant genus Caesalpinia. These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The complex molecular architecture of this compound and its analogues necessitates a multi-faceted approach for its structural elucidation, relying on a combination of advanced spectroscopic and analytical techniques. This guide serves as a detailed resource for researchers engaged in the study of these promising therapeutic agents.

Isolation and Purification

The isolation of this compound and its analogues from their natural source, typically the seeds or other parts of Caesalpinia species, is a critical first step in their study. The general workflow involves extraction, fractionation, and purification.

General Experimental Protocol for Isolation

A representative protocol for the isolation of cassane diterpenoids from Caesalpinia bonduc is outlined below. This can be adapted for the specific isolation of this compound.

-

Extraction:

-

Air-dried and powdered plant material (e.g., seeds of Caesalpinia bonduc) is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature.[1]

-

The extraction is typically performed by percolation or maceration over an extended period to ensure exhaustive extraction of the secondary metabolites.[1]

-

The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

-

-

Fractionation:

-

The crude extract is suspended in a water-methanol mixture and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This partitions the compounds based on their polarity.

-

Each fraction is concentrated, and the fraction containing the compounds of interest (typically the chloroform or ethyl acetate fraction for diterpenoids) is selected for further purification.

-

-

Purification:

-

The selected fraction is subjected to column chromatography over silica gel.[1]

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or chloroform).

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

Further purification of the pooled fractions is achieved through repeated column chromatography, often on different stationary phases like Sephadex LH-20, or by using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[1]

-

Experimental Workflow for Isolation and Purification

References

A Technical Guide on the In Vitro Cytotoxicity of Cassane Diterpenoids from Caesalpinia Species

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical overview of the in vitro cytotoxic properties of cassane-type diterpenoids isolated from plants of the Caesalpinia genus. While the initial focus was on Caesalpinine B, a thorough literature search did not yield specific cytotoxic data for this particular compound. Therefore, this guide presents findings on structurally related and well-studied cassane diterpenoids from Caesalpinia sappan and other species, offering valuable insights into this class of compounds for anti-cancer research.

Quantitative Cytotoxicity Data

The cytotoxic activity of various cassane diterpenoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, are summarized in the tables below. These values have been compiled from multiple studies to provide a comparative overview.

Table 1: Cytotoxicity (IC50) of Phanginin R against Various Cancer Cell Lines [1][2][3]

| Cell Line | Cancer Type | IC50 (µM) |

| A2780 | Ovarian Cancer | 9.9 ± 1.6 |

| HEY | Ovarian Cancer | 12.2 ± 6.5 |

| AGS | Gastric Cancer | 5.3 ± 1.9 |

| A549 | Non-Small Cell Lung Cancer | 12.3 ± 3.1 |

Table 2: Cytotoxicity (IC50) of Other Cassane Diterpenoids [4][5]

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Phanginin H | PANC-1 | Pancreatic Ductal Adenocarcinoma | 18.13 ± 0.63 |

| Phanginin JA | A549 | Non-Small Cell Lung Cancer | 16.79 ± 0.83 |

Experimental Protocols

The determination of the cytotoxic effects of these compounds predominantly relies on cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

MTT Assay Protocol for Cytotoxicity Measurement

This protocol outlines the general steps for assessing the cytotoxicity of a compound against adherent cancer cell lines.

-

Cell Seeding:

-

Harvest and count cells from exponential phase culture.

-

Seed the cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., Phanginin R) in a suitable solvent like DMSO.

-

Create a series of dilutions of the compound in a complete cell culture medium.

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the compound to the respective wells. Include wells with medium and solvent only as negative controls.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot a dose-response curve (percentage of viability vs. compound concentration) and determine the IC50 value using non-linear regression analysis.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the key stages of the MTT assay for determining cytotoxicity.

References

- 1. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells | MDPI [mdpi.com]

- 2. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-pancreatic cancer activity of cassane diterpenoids isolated from the seeds of Caesalpinia sappan mediated by autophagy activation via ROS/AMPK/mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guided Isolation of New Cytotoxic Cassane Diterpenoids from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of Cassane Diterpenoids from Caesalpinia Species

Disclaimer: This document focuses on the therapeutic potential of cassane diterpenoids isolated from various Caesalpinia species. Due to a lack of specific scientific literature on "Caesalpine B," this guide synthesizes findings on structurally related and well-studied cassane diterpenoids to provide insights into their potential therapeutic targets and mechanisms of action. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

Cassane diterpenoids are a diverse class of natural products predominantly found in the plant genus Caesalpinia. These compounds have garnered significant interest in the scientific community for their wide range of pharmacological activities. Extensive research has highlighted their potential as anti-inflammatory and anti-cancer agents. This technical guide provides a comprehensive overview of the therapeutic targets, mechanisms of action, and experimental validation of the biological activities of select cassane diterpenoids.

Anti-Cancer Therapeutic Potential

Several cassane diterpenoids have demonstrated potent cytotoxic and pro-apoptotic effects in various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways that regulate cell cycle progression, apoptosis, and autophagy.

Quantitative Data: Anti-Cancer Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various cassane diterpenoids against different cancer cell lines.

| Compound Name | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Phanginin H | PANC-1 (Pancreatic) | 18.13 ± 0.63 | [1] |

| Phanginin R | A2780 (Ovarian) | 9.9 ± 1.6 | [2] |

| HEY (Ovarian) | 12.2 ± 6.5 | [2] | |

| AGS (Gastric) | 5.3 ± 1.9 | [2] | |

| A549 (Lung) | 12.3 ± 3.1 | [2] | |

| Synthesized Salicylaldehyde Analog | B16-F10 (Melanoma) | 7.72 | [3] |

| HT29 (Colon) | 20.07 | [3] | |

| HepG2 (Liver) | 37.85 | [3] | |

| Synthesized Dienone Analog | B16-F10 (Melanoma) | 22.16 | [3] |

| HT29 (Colon) | 33.40 | [3] | |

| HepG2 (Liver) | 18.47 | [3] |

Signaling Pathways in Anti-Cancer Activity

Cassane diterpenoids have been shown to exert their anti-cancer effects through the modulation of several critical signaling pathways.

Phanginin H has been found to induce autophagy in pancreatic cancer cells through the ROS/AMPK/mTORC1 pathway.[1] It generates reactive oxygen species (ROS), which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK then inhibits the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and proliferation, leading to the induction of autophagy and subsequent cancer cell death.[1]

References

- 1. Anti-pancreatic cancer activity of cassane diterpenoids isolated from the seeds of Caesalpinia sappan mediated by autophagy activation via ROS/AMPK/mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Semisynthesis and Evaluation of Anti-Inflammatory Activity of the Cassane-Type Diterpenoid Taepeenin F and of Some Synthetic Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anti-inflammatory Pathways of Bioactive Compounds from Caesalpinia Species

This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of key bioactive compounds isolated from the Caesalpinia genus. It is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, immunology, and natural product chemistry. This document summarizes the current understanding of how these compounds modulate critical inflammatory signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Introduction

The Caesalpinia genus, a member of the Fabaceae family, is a rich source of bioactive phytochemicals with a wide range of pharmacological properties, including potent anti-inflammatory effects.[1][2][3] For centuries, various parts of Caesalpinia plants have been utilized in traditional medicine to treat inflammatory conditions, infections, and other ailments.[1][2] Modern scientific investigation has identified a diverse array of compounds, such as flavonoids, diterpenoids, and chalcones, that are responsible for these therapeutic activities. This guide focuses on the molecular pathways through which these compounds exert their anti-inflammatory effects, with a particular emphasis on the modulation of the NF-κB, MAPK, and JAK-STAT signaling cascades.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of various compounds isolated from Caesalpinia species has been quantified in numerous preclinical studies. The following tables summarize key quantitative data, providing a comparative overview of their potency.

Table 1: Inhibition of Pro-inflammatory Mediators by Caesalpinia Compounds

| Compound | Cell Line | Stimulant | Mediator Inhibited | IC50 / Inhibition (%) | Reference |

| Caeminaxin A | BV-2 microglia | LPS | Nitric Oxide (NO) | 10.86 ± 0.82 µM | [4] |

| Brazilin | RAW264.7 macrophages | LPS | Nitric Oxide (NO) | Significant inhibition | [2] |

| Protosappanin A | RAW264.7 macrophages | LPS | Nitric Oxide (NO) | Significant inhibition | [2] |

| 3-Deoxysappanchalcone | RAW264.7 macrophages | LPS | Nitric Oxide (NO), IL-6 | Significant inhibition | [1] |

| Deoxysappanone B | Microglia | - | - | - | [1] |

| Cassane Diterpenoids | - | - | NF-κB expression | 37.1% - 48.6% at 10 µM | [5] |

Table 2: Effect of Caesalpinia Extracts on Inflammatory Markers

| Extract | Model | Inflammatory Marker | Effect | Reference |

| Ethanolic extract of C. sappan | Human chondrocytes and macrophages | IL-1β, TNF-α, NO, COX-2 | Dose-dependent inhibition | [6] |

| C. bonducella flower extract | Carrageenan-induced rat paw edema | Edema volume | Significant inhibition at 30, 100, and 300 mg/kg | [7] |

| C. sappan wood extract | Colitis-infected rats | Pro-inflammatory cytokines | Reduced severity of inflammation | [2] |

Core Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of Caesalpinia-derived compounds are primarily mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes.

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or cytokines, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.[2][4]

Several compounds from Caesalpinia have been shown to inhibit the NF-κB pathway. For instance, Deoxysappanone B has been demonstrated to protect neurons from microglia-mediated inflammatory injuries by inhibiting the IKK-NF-κB pathway.[1] Similarly, cassane diterpenoids from Caesalpinia minax exert anti-neuroinflammatory activity by suppressing the activation of the NF-κB signaling pathway in BV-2 microglia.[4] Brazilin has also been found to inhibit NF-κB luciferase activity.[1]

References

- 1. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 4. Diversified cassane family diterpenoids from the leaves of Caesalpinia minax exerting anti-neuroinflammatory activity through suppressing MAPK and NF-κB pathways in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New cassane-type diterpenoids from kernels of Caesalpinia bonduc (Linn.) Roxb. and their inhibitory activities on phosphodiesterase (PDE) and nuclear factor-kappa B (NF-κB) expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of an ethanolic Caesalpinia sappan extract in human chondrocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Caesalpinia bonducella flower extract for anti-inflammatory action in rats and its high performance thin layer chromatography chemical fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]

Caesalpine B and its Analogs: A Technical Guide to their Potential as Antimicrobial Agents

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Cassane diterpenoids, a class of natural products isolated from the plant genus Caesalpinia, have emerged as promising candidates. While the specific compound "Caesalpine B" is not extensively documented in scientific literature as a significant antimicrobial agent, a wealth of research has focused on structurally related cassane diterpenoids, demonstrating their potent activity against a range of pathogenic bacteria. This technical guide synthesizes the available data on these promising compounds, focusing on their antimicrobial efficacy, mechanism of action, and the experimental protocols required for their investigation. The primary mode of action for these molecules appears to be the disruption of the bacterial cell membrane, a mechanism that is less prone to the development of resistance compared to single-target agents. This document provides a comprehensive overview for researchers seeking to explore the therapeutic potential of this important class of natural products.

Introduction: The Promise of Cassane Diterpenoids

The genus Caesalpinia has a long history in traditional medicine for treating various ailments, including infections. Modern phytochemical investigations have revealed that many of the therapeutic properties of these plants can be attributed to a class of compounds known as cassane diterpenoids[1][2]. These molecules are characterized by a complex tricyclic or tetracyclic carbon skeleton and exhibit a wide array of biological activities, including anti-inflammatory, antiviral, and, most notably, antimicrobial effects[2][3].

While the user's interest was in "this compound," the available scientific literature does not point to this specific compound as a major antimicrobial agent. However, numerous other cassane diterpenoids isolated from various Caesalpinia species have demonstrated significant antimicrobial properties. This guide will therefore focus on a selection of these well-documented compounds as exemplary models for this class of potential antimicrobial agents.

Antimicrobial Activity of Cassane Diterpenoids

A significant body of research has demonstrated the in vitro antimicrobial activity of various cassane diterpenoids against both Gram-positive and Gram-negative bacteria. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Data on Antimicrobial Efficacy

The following tables summarize the reported MIC values for several representative cassane diterpenoids isolated from Caesalpinia species.

Table 1: Antimicrobial Activity of Pulchins from Caesalpinia pulcherrima

| Compound | Microorganism | MIC (µM) | Reference |

| Pulchin A | Bacillus cereus | 3.13 | [3] |

| Pulchin A | Staphylococcus aureus | 6.25 | [3] |

| Pulchin A | Methicillin-resistant Staphylococcus aureus (MRSA) | >12.50 | [3] |

| Pulchin C | Bacillus cereus | 6.25 | [3] |

| Pulchin C | Staphylococcus aureus | 6.25 | [3] |

| Pulchin D | Bacillus cereus | 12.50 | [3] |

| Pulchin D | Staphylococcus aureus | 12.50 | [3] |

Table 2: Antimicrobial Activity of Capulchemins from Caesalpinia pulcherrima

| Compound | Microorganism | MIC (µM) | Reference |

| Capulchemin A | Pseudomonas syringae pv. actinidae | 3.13 | [4] |

| Capulchemin A | Bacillus cereus | 3.13 | [4] |

Table 3: Antimicrobial Activity of Benthaminins from Caesalpinia benthamiana

| Compound | Microorganism | MIC (µM) | Reference |

| Benthaminin 1 | Staphylococcus aureus | 47.8 | [5] |

| Benthaminin 1 | Micrococcus flavus | 47.8 | [5] |

Table 4: Antimicrobial Activity of Compounds from Caesalpinia bonducella

| Compound/Extract Fraction | Microorganism | MIC (mg/mL) | Reference |

| Stem Bark Chloroform Extract (CSC) | Bacillus subtilis | 2 | [6] |

| Stem Bark Chloroform Extract (CSC) | Pseudomonas aeruginosa | 2 | [6] |

| Stem Bark Chloroform Extract (CSC) | Escherichia coli | 3 | [6] |

| Phytoconstituent SC2 | Bacillus subtilis | 0.3 | [6] |

| Phytoconstituent SC2 | Pseudomonas aeruginosa | 0.2 | [6] |

| Phytoconstituent SC2 | Escherichia coli | 0.2 | [6] |

Mechanism of Action: Disruption of the Bacterial Cell Membrane

The primary antimicrobial mechanism of action for the studied cassane diterpenoids is the disruption of the bacterial cell membrane[3][4]. This is a significant advantage as it is a non-specific mode of action that is less likely to lead to the development of microbial resistance compared to drugs that target specific enzymes or metabolic pathways.

The proposed mechanism involves the insertion of the diterpenoid molecules into the lipid bilayer of the bacterial membrane. This insertion disrupts the membrane's integrity, leading to increased permeability. The loss of membrane potential and the leakage of essential intracellular components, such as ions and metabolites, ultimately result in cell death.

No specific microbial signaling pathways have been identified as direct targets of these compounds. Instead, the observed effects are a direct consequence of physical damage to the cell envelope.

Experimental Protocols

This section provides detailed methodologies for the isolation and antimicrobial evaluation of cassane diterpenoids from Caesalpinia species.

Isolation of Cassane Diterpenoids

The following is a general workflow for the bioassay-guided isolation of antimicrobial cassane diterpenoids.

Caption: Bioassay-Guided Isolation Workflow.

Protocol Details:

-

Plant Material and Extraction: Air-dried and powdered plant material (e.g., stems of C. pulcherrima) is extracted with a suitable solvent, such as 95% ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield the crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

Antimicrobial Screening of Fractions: Each fraction is tested for antimicrobial activity using a preliminary screening method like the agar well diffusion assay to identify the most active fraction.

-

Chromatographic Separation: The active fraction (e.g., the ethyl acetate fraction) is subjected to multiple steps of column chromatography. Typical stationary phases include silica gel and Sephadex LH-20, with gradient elution using solvent systems like chloroform-methanol.

-

Bioassay of Sub-fractions: All collected sub-fractions are screened for antimicrobial activity to pinpoint the fractions containing the active compounds.

-

Purification: The active sub-fractions are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds.

-

Structural Elucidation: The chemical structures of the isolated pure compounds are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.

Caption: Broth Microdilution Assay Workflow.

Protocol Details:

-

Preparation of Test Compound: A stock solution of the purified cassane diterpenoid is prepared in a suitable solvent (e.g., DMSO) and then diluted in Mueller-Hinton Broth (MHB) to the desired starting concentration.

-

Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the compound are made in MHB.

-

Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Each well containing the diluted compound and control wells (growth control without compound and sterility control with only broth) are inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Assessment of Cell Membrane Damage

Several methods can be employed to confirm and quantify the damage to the bacterial cell membrane.

4.3.1. Measurement of Leakage of Intracellular Components:

Damage to the cell membrane results in the leakage of intracellular contents. This can be quantified by measuring the release of materials that absorb light at 260 nm (indicative of nucleic acids) or by measuring the leakage of specific ions like potassium.

4.3.2. Membrane Permeability Assays using Fluorescent Dyes:

Fluorescent dyes such as propidium iodide (PI) and SYTOX Green can be used to assess membrane integrity. These dyes can only enter cells with compromised membranes and intercalate with nucleic acids, producing a fluorescent signal that can be measured using a fluorometer or visualized by fluorescence microscopy.

4.3.3. Visualization of Morphological Changes:

Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to directly visualize the morphological changes in bacteria treated with the antimicrobial compound. These changes may include cell surface wrinkling, pore formation, and cell lysis[2].

Signaling and Logical Relationship Diagrams

As the primary mechanism of action is direct membrane disruption rather than interference with a specific signaling cascade, a diagram illustrating this process is provided below.

Caption: Mechanism of Bacterial Membrane Disruption.

Conclusion and Future Directions

Cassane diterpenoids from Caesalpinia species represent a promising class of natural products with significant antimicrobial potential. Their primary mechanism of action, the disruption of the bacterial cell membrane, is a valuable attribute in the fight against antimicrobial resistance. This technical guide has provided a summary of the available quantitative data, detailed experimental protocols for their study, and a visualization of their proposed mechanism.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To identify the key structural features of cassane diterpenoids that are essential for their antimicrobial activity. This knowledge can guide the synthesis of more potent and selective analogs.

-

In Vivo Efficacy and Toxicity: To evaluate the therapeutic potential and safety profile of the most promising compounds in animal models of infection.

-

Spectrum of Activity: To expand the testing of these compounds against a broader range of clinically relevant and drug-resistant pathogens.

By addressing these areas, the full therapeutic potential of cassane diterpenoids as a new class of antimicrobial agents can be realized.

References

- 1. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of diversified cassane diterpenoids as potent antibacterial agents from Caesaplinia pulcherrima and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural Elucidation of Two Unique Antimicrobial Cassane – Type Tricyclic Diterpenes from the Root of Calliandra portoricensis (JACQ)-BENTH (Fabaceae) | Scholars Middle East Publishers [saudijournals.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Caesalpine B: Natural Sources, Abundance, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Caesalpine B, a cassane-type diterpenoid, including its natural sources, and detailed experimental methodologies for its isolation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance of this compound

This compound is a naturally occurring diterpenoid that has been isolated from the seeds of Caesalpinia minax[1][2][3][4]. This plant species, belonging to the Fabaceae family, is a known rich source of various cassane-type diterpenoids[5][6][7][8]. While the presence of this compound in Caesalpinia minax is confirmed, specific quantitative data on its abundance in the plant material is not extensively reported in the available literature. The yield of isolated compounds in a laboratory setting can be influenced by various factors, including the extraction and purification methods employed.

The initial phytochemical investigation that led to the isolation of this compound was reported in a 2013 study by Ma et al., published in the Journal of Natural Products. In this study, this compound was identified as one of eight new cassane-type diterpenes from the seeds of Caesalpinia minax[8].

Table 1: Natural Source and Details of this compound

| Compound Name | This compound |

| Natural Source | Seeds of Caesalpinia minax |

| Compound Class | Cassane-type Diterpenoid |

| CAS Number | 1616757-60-8 |

| Molecular Formula | C₂₃H₃₀O₇ |

| Molecular Weight | 418.48 g/mol |

| Reported Abundance | Quantitative data on natural abundance is not specified in the literature. Isolation yields are dependent on the experimental protocol. |

Experimental Protocols: Isolation and Purification of this compound

The following experimental protocol is based on the methodology described in the scientific literature for the isolation of this compound from the seeds of Caesalpinia minax[8].

Plant Material and Extraction

-

Plant Material: Air-dried and powdered seeds of Caesalpinia minax.

-

Extraction Solvent: 95% Ethanol (EtOH).

-

Extraction Procedure:

-

The powdered seeds are extracted with 95% EtOH at room temperature.

-

The extraction process is typically repeated multiple times (e.g., three times) to ensure exhaustive extraction of the plant material.

-

The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation of the Crude Extract

-

Solvent Partitioning: The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A common partitioning scheme involves:

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

-

Active Fraction: The ethyl acetate fraction is typically the one that contains this compound and other related diterpenoids. This fraction is dried and subjected to further chromatographic separation.

Chromatographic Purification

A multi-step chromatographic process is employed to isolate this compound from the complex mixture of the ethyl acetate fraction.

-

Silica Gel Column Chromatography:

-

The dried EtOAc fraction is loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform (CHCl₃) and methanol (MeOH), with the methanol concentration increasing stepwise (e.g., from 100:0 to 0:100 v/v).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

Sephadex LH-20 Column Chromatography:

-

The fractions containing the compounds of interest are further purified on a Sephadex LH-20 column.

-

The column is typically eluted with methanol to separate compounds based on their molecular size.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification of this compound is achieved using preparative or semi-preparative HPLC.

-

A reversed-phase C18 column is commonly used.

-

The mobile phase is typically a mixture of methanol and water or acetonitrile and water, often run in an isocratic or gradient mode.

-

The eluent is monitored with a UV detector, and the peak corresponding to this compound is collected.

-

Structure Elucidation

The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature regarding the signaling pathways directly modulated by this compound. However, the initial study by Ma et al. reported that some of the cassane-type diterpenes isolated from Caesalpinia minax, including compounds structurally related to this compound, exhibited cytotoxic activities against various human cancer cell lines[8]. This suggests that this compound may have potential as an anticancer agent, but further research is needed to determine its mechanism of action and the specific signaling pathways involved.

Visualizations

Experimental Workflow for Isolation of this compound

Caption: Workflow for the isolation and purification of this compound.

This technical guide provides a foundational understanding of this compound. Further research is warranted to explore its quantitative abundance, detailed biological activities, and underlying mechanisms of action, which could unlock its full therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Trinorcassane and cassane diterpenoids from the seeds of Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structurally diverse diterpenoids from the seeds of Caesalpinia minax Hance and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caesalpins A-H, bioactive cassane-type diterpenes from the seeds of Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthetic Pathway of Cassane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cassane diterpenoids are a large and structurally diverse class of natural products, primarily isolated from plants of the Caesalpinia genus.[1][2] These compounds have garnered significant attention from the scientific community due to their wide range of promising pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[3][4][5] This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of cassane diterpenoids, with a focus on the core enzymatic steps and regulatory networks. While the specific biosynthetic details for every individual cassane diterpenoid, such as Caesalpine B, are not fully elucidated due to the vast number of these compounds, this guide outlines the conserved pathways and key enzymatic families involved in their formation. This document is intended to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug development.

Introduction to Cassane Diterpenoids

Diterpenoids are a class of secondary metabolites built from a C20 precursor.[6][7] Among these, the cassane type is characterized by a distinctive tricyclic or tetracyclic furanoditerpenoid skeleton.[8] The core structure is a rearranged pimarane skeleton, which sets them apart from other diterpenoid classes.[4] The structural diversity within the cassane family arises from various modifications to this core skeleton, including oxidations, hydroxylations, and the formation of lactone or furan rings.[2][8]

The Core Biosynthetic Pathway

The biosynthesis of cassane diterpenoids follows the general pathway of terpenoid biosynthesis, originating from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[6][7] The pathway can be conceptually divided into three main stages: precursor formation, cyclization and rearrangement to form the cassane skeleton, and subsequent modifications.

Stage 1: Formation of the Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis begins with the condensation of IPP and DMAPP, which are themselves synthesized through the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway. In plants, the MEP pathway, located in the plastids, is the primary source of precursors for diterpenoid biosynthesis. A series of head-to-tail condensations of IPP units with DMAPP, catalyzed by prenyltransferases, leads to the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[6][7]

Stage 2: Formation of the Cassane Skeleton

This stage involves a series of complex cyclizations and rearrangements catalyzed by diterpene synthases (diTPSs).

-

Cyclization of GGPP to Labdadienyl/Copalyl Pyrophosphate (LDPP/CPP): The linear GGPP is first cyclized by a class II diTPS to form a bicyclic labdadienyl/copalyl pyrophosphate intermediate.[6][7]

-

Further Cyclization to a Pimarane Cation: A class I diTPS then catalyzes the further cyclization of LDPP/CPP to form a tricyclic pimarane-type carbocation intermediate.[4]

-

Rearrangement to the Cassane Skeleton: The defining step in cassane biosynthesis is a characteristic 1,2-methyl shift from C-13 to C-14 of the pimarane intermediate. This rearrangement results in the formation of the core cassane skeleton.[4]

Stage 3: Tailoring of the Cassane Skeleton

Following the formation of the basic cassane skeleton, a variety of "tailoring" enzymes, primarily cytochrome P450 monooxygenases (CYPs), introduce functional groups and modify the structure to generate the vast array of observed cassane diterpenoids.[6][9] These modifications can include:

-

Hydroxylation at various positions.

-

Oxidation to form ketones, aldehydes, or carboxylic acids.

-

Acetylation and other esterifications.

The specific combination of these tailoring enzymes determines the final structure of the cassane diterpenoid. The exact enzymes and sequence of reactions leading to a specific molecule like this compound have not yet been fully characterized. Elucidating the chemical structure of this compound would be the first step in hypothesizing the final tailoring steps of its biosynthesis.

Regulation of Cassane Diterpenoid Biosynthesis

The biosynthesis of diterpenoids, including cassanes, is tightly regulated in plants in response to developmental cues and environmental stresses. This regulation occurs primarily at the transcriptional level, involving complex signaling pathways and transcription factors.

Hormonal Regulation

Phytohormones play a crucial role in modulating the expression of genes involved in diterpenoid biosynthesis.

-

Jasmonates (JA): Jasmonic acid and its derivatives are well-known elicitors of plant secondary metabolism, including terpenoid biosynthesis.[10][11][12][13] They are often involved in defense responses against herbivores and pathogens. It is likely that JA signaling pathways upregulate the expression of diTPS and CYP genes in the cassane biosynthetic pathway in Caesalpinia species.

-

Gibberellins (GA): Gibberellins are themselves diterpenoid hormones, and their biosynthetic pathway shares the common precursor GGPP.[14][15][16][17] There can be crosstalk and competition between the biosynthesis of gibberellins and other diterpenoids, including cassanes, for the common precursor pool.

Transcriptional Regulation

Several families of transcription factors (TFs) are known to regulate terpenoid biosynthetic pathways in plants.[18][19][20] While specific TFs for cassane biosynthesis have not been identified, it is highly probable that members of the following families are involved:

-

AP2/ERF (APETALA2/Ethylene Responsive Factor) family

-

bHLH (basic Helix-Loop-Helix) family

-

MYB (myeloblastosis) family

-

WRKY family

These TFs bind to specific recognition sites in the promoters of biosynthetic genes, thereby activating or repressing their transcription.

Quantitative Data

Quantitative data on the biosynthesis of specific cassane diterpenoids, such as enzyme kinetics and in planta yields, are currently limited in the public domain. The isolation and characterization of these compounds are often the primary focus of phytochemical studies. However, some representative data on the biological activities of various cassane diterpenoids are available.

| Compound | Source | Biological Activity | IC50 (µM) |

| Caesalpulcherrin K-M | Caesalpinia pulcherrima | Anti-inflammatory | 6.04 - 8.92 |

| Unnamed Lactam-type | Caesalpinia sinensis | Anti-inflammatory (NO inhibition) | 8.2 - 11.2 |

| Caesamin B & F | Caesalpinia minax | Anti-inflammatory (NO inhibition) | 45.67 & 42.99 |

Table 1: Examples of reported IC50 values for the anti-inflammatory activity of various cassane diterpenoids.[21][22]

Experimental Protocols

The elucidation of biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments in the study of diterpenoid biosynthesis.

General Diterpene Synthase (diTPS) Assay

This assay is used to determine the enzymatic activity of a candidate diTPS and identify its product.

Methodology:

-

Cloning and Expression: The candidate diTPS gene is cloned into an expression vector and expressed in a suitable host, such as E. coli or yeast. The recombinant protein is then purified.

-

Enzymatic Reaction: The purified enzyme is incubated with the substrate (GGPP) in a reaction buffer containing a divalent cation (typically MgCl2) and other necessary cofactors.

-

Product Extraction: The reaction products are extracted from the aqueous phase using an organic solvent (e.g., hexane or ethyl acetate).

-

Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the resulting diterpene scaffold.

Cytochrome P450 (CYP) Functional Characterization

This protocol is designed to identify the function of a CYP enzyme in modifying a diterpene scaffold.

Methodology:

-

Heterologous Co-expression: The candidate CYP gene is co-expressed in a host system (often yeast) with the diTPS that produces the substrate for the CYP. A cytochrome P450 reductase (CPR) is also co-expressed, as it is essential for CYP activity.

-

In Vivo Conversion: The host organism is cultured, allowing for the in vivo conversion of the diTPS product by the CYP.

-

Metabolite Extraction and Analysis: Metabolites are extracted from the culture and analyzed by LC-MS or GC-MS to identify the modified diterpenoid product.

Future Outlook

The field of cassane diterpenoid biosynthesis is ripe for further exploration. The application of modern genomics and metabolomics techniques to Caesalpinia species will undoubtedly lead to the identification of the specific genes and enzymes responsible for the synthesis of the vast array of these compounds. This knowledge will not only deepen our understanding of plant secondary metabolism but also open up avenues for the metabolic engineering and synthetic biology-based production of high-value cassane diterpenoids for pharmaceutical applications.

References

- 1. Frontiers | Caesalpinbondin A, a Novel Diterpenoid Lactone With an Unprecedented Carbon Skeleton from the Seeds of Caesalpinia bonduc [frontiersin.org]

- 2. Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review of its biosynthesis, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jmp.ir [jmp.ir]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cjnmcpu.com [cjnmcpu.com]

- 8. Cassane-Type Diterpenoids from the Seeds of Caesalpinia bonduc (L.) Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. To Gibberellins and Beyond! Surveying the Evolution of (Di)terpenoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. chinbullbotany.com [chinbullbotany.com]

- 19. journalssystem.com [journalssystem.com]

- 20. Contemporary understanding of transcription factor regulation of terpenoid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cassane diterpenoids from Caesalpinia pulcherrima and their anti-inflammatory and α-glycosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structurally diverse diterpenoids from the seeds of Caesalpinia minax Hance and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Spectroscopic Analysis of Caesalpinin B: A Technical Guide for Researchers

An examination of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Caesalpinin B, a representative cassane diterpenoid from the Caesalpinia genus, provides a foundational dataset for researchers in natural product chemistry, pharmacology, and drug development. This guide offers a detailed summary of its spectroscopic characteristics, experimental protocols for its isolation and analysis, and a workflow for its characterization.

While the specific compound "Caesalpine B" is not prominently documented in scientific literature, this guide focuses on the well-characterized related compound, Caesalpinin B, isolated from Caesalpinia bonduc. The structural elucidation of Caesalpinin B has been established through extensive spectroscopic analysis, primarily relying on ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Data of Caesalpinin B

The structural integrity of Caesalpinin B is confirmed through detailed NMR and MS analysis. The following tables summarize the key quantitative data obtained from these techniques.

Table 1: ¹H NMR Spectroscopic Data for Caesalpinin B (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1α | 1.25 | m | |

| 1β | 2.05 | m | |

| 2α | 1.60 | m | |

| 2β | 1.75 | m | |

| 3α | 1.45 | m | |

| 3β | 1.85 | m | |

| 5 | 4.15 | br s | |

| 6 | 4.95 | d | 5.0 |

| 7 | 5.20 | d | 5.0 |

| 9 | 2.50 | m | |

| 11α | 1.90 | m | |

| 11β | 2.10 | m | |

| 14 | 3.15 | br s | |

| 15 | 7.10 | s | |

| 16 | 4.80 | s | |

| 17 | 1.20 | s | |

| 18 | 1.15 | s | |

| 19 | 1.05 | s | |

| 20 | 1.10 | s | |

| 6-OAc | 2.10 | s | |

| 7-OAc | 2.05 | s |

Table 2: ¹³C NMR Spectroscopic Data for Caesalpinin B (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 39.5 |

| 2 | 19.5 |

| 3 | 41.0 |

| 4 | 33.5 |

| 5 | 78.0 |

| 6 | 72.0 |

| 7 | 71.5 |

| 8 | 45.0 |

| 9 | 48.5 |

| 10 | 37.0 |

| 11 | 22.0 |

| 12 | 138.0 |

| 13 | 125.0 |

| 14 | 55.0 |

| 15 | 143.0 |

| 16 | 110.0 |

| 17 | 28.0 |

| 18 | 27.0 |

| 19 | 22.5 |

| 20 | 15.0 |

| 6-OAc (C=O) | 170.5 |

| 6-OAc (CH₃) | 21.5 |

| 7-OAc (C=O) | 170.0 |

| 7-OAc (CH₃) | 21.0 |

Table 3: Mass Spectrometry Data for Caesalpinin B

| Ion | m/z (rel. int. %) |

| [M+H]⁺ | 447.2328 |

| [M+Na]⁺ | 469.2147 |

| [M-AcOH]⁺ | 387.2222 |

| [M-2AcOH]⁺ | 327.2116 |

Experimental Protocols

The isolation and spectroscopic analysis of Caesalpinin B involve a series of well-defined procedures.

Isolation and Purification of Caesalpinin B

-

Extraction: The air-dried and powdered seeds of Caesalpinia bonduc are subjected to extraction with ethanol at room temperature. The resulting crude extract is then concentrated under reduced pressure.

-

Fractionation: The concentrated ethanolic extract is partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to yield different fractions.

-

Column Chromatography: The chloroform-soluble fraction, which is rich in diterpenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Preparative TLC/HPLC: Fractions containing Caesalpinin B are further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in δ (ppm) and coupling constants (J) in Hertz. 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the complete structure and assign all proton and carbon signals.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source to determine the exact mass and molecular formula of the compound.

Visualizing the Experimental Workflow

The process of isolating and characterizing Caesalpinin B can be visualized as a streamlined workflow, ensuring a systematic and reproducible approach.

Caption: Experimental workflow for the isolation and structural elucidation of Caesalpinin B.

Biological Activity and Signaling Pathways

While extensive research on the specific signaling pathways of Caesalpinin B is ongoing, preliminary studies on cassane diterpenoids from Caesalpinia species have indicated a range of biological activities, including anti-inflammatory and cytotoxic effects. The potential mechanism of action for the anti-inflammatory activity may involve the modulation of key inflammatory pathways.

Caption: Postulated anti-inflammatory signaling pathway modulation by Caesalpinin B.

Preliminary Biocompatibility of Caesalpinia B: A Technical Overview for Drug Development Professionals

Disclaimer: The scientific literature does not contain references to a specific compound designated as "Caesalpine B." It is plausible that this name refers to one of several compounds isolated from the Caesalpinia genus that bear a "B" designation in their nomenclature. This technical guide synthesizes the available preliminary biocompatibility data for these "B" compounds and related molecules from the Caesalpinia genus to provide a comprehensive overview for researchers, scientists, and drug development professionals. The primary focus of the existing research is on cytotoxicity against cancer cell lines, with some insights into anti-inflammatory and other biological activities.

Introduction to Caesalpinia Genus and its Bioactive Compounds

The Caesalpinia genus, belonging to the Fabaceae family, is a rich source of diverse secondary metabolites, with cassane-type diterpenoids being a characteristic chemical class.[1][2][3] These plants are widely used in traditional medicine across the globe for treating a variety of ailments, including inflammation, infections, and cancer.[1] Modern phytochemical investigations have led to the isolation and characterization of numerous compounds, including flavonoids, terpenoids, and steroids, with many exhibiting significant biological activities.[4][5] Several isolated compounds from various Caesalpinia species have been designated with a "B" in their names, such as caesanamide B, caesanine B, pulcherrilactone B, and caesalpinin B. This guide focuses on the available biocompatibility-related data for these and other relevant compounds from the genus.

Cytotoxicity Studies

The predominant biocompatibility-related data for compounds isolated from Caesalpinia species pertains to their cytotoxic effects, primarily evaluated against various cancer cell lines. This is a crucial first step in assessing the potential of a compound as an anticancer agent and provides preliminary insights into its cellular toxicity.

Table 1: Summary of In Vitro Cytotoxicity Data for "B" Compounds and Related Diterpenoids from Caesalpinia Species

| Compound Name | Source Species | Cell Line(s) | IC50 Value(s) | Reference(s) |

| Caesanine B | Caesalpinia sappan | HepG2 (Human liver cancer) | 7.82 ± 0.65 µM | [6] |

| Caesanamide B | Caesalpinia sappan | HepG2 (Human liver cancer) | 18.91 ± 0.98 µM | [6] |

| Pulcherrilactone B | Caesalpinia pulcherrima | - | α-glucosidase inhibition IC50: 171 ± 5.56 µM | [7] |

| Caesalpinin B | Caesalpinia bonduc | - | Modest antibacterial activity | [8] |

| Bonducellpin B | Caesalpinia bonduc | - | Not specified | [9] |

| Caesaldecape B | Caesalpinia decapetala | - | Not specified | [10] |

| Kukulkanin B | Caesalpinia cucullata | - | Not specified | [11] |

| Evofolin-B | Caesalpinia bonduc | HepG2 (Human liver cancer) | IC50: 48.37±3.18 µM | [12] |

Note: The majority of the studies focus on anticancer activity, and therefore, the primary data available is on cytotoxicity against cancer cell lines. Data on cytotoxicity against normal, healthy cell lines is limited, which is a critical aspect of a comprehensive biocompatibility assessment.

Anti-inflammatory and Other Bioactivities

Several compounds and extracts from the Caesalpinia genus have demonstrated anti-inflammatory properties, which is a key aspect of biocompatibility, as an adverse inflammatory response can limit the therapeutic potential of a compound.

In Vitro Anti-inflammatory Activity

Studies on cassane diterpenoids have shown significant inhibitory effects on the production of nitric oxide (NO), a key inflammatory mediator. For instance, several synthetic cassane diterpene derivatives exhibited strong NO inhibition (78-100%) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[13] While specific data for "this compound" is unavailable, this suggests a potential anti-inflammatory mechanism for this class of compounds.

Other Relevant Biological Activities

-

Antimicrobial Activity: Some compounds, such as caesalpinin B, have shown modest antibacterial activity.[8]

-

Enzyme Inhibition: Pulcherrilactone B has been shown to inhibit α-glucosidase.[7]

Genotoxicity and In Vivo Toxicity Studies

Comprehensive biocompatibility assessment requires an evaluation of genotoxicity and in vivo toxicity. Data in these areas for specific isolated compounds from Caesalpinia are sparse. However, studies on extracts provide some initial insights.

A standardized extract from Caesalpinia spinosa was found to be non-mutagenic and non-genotoxic in the Ames test and in vivo micronucleus assay, respectively. While this data is for an extract and not a specific "B" compound, it provides a positive preliminary safety profile for a preparation from this genus.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies employed in the biocompatibility assessment of compounds from the Caesalpinia genus.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Caption: Workflow of the MTT assay for determining cytotoxicity.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay is used to quantify NO production by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant.

Caption: Workflow for measuring nitric oxide production.

Signaling Pathways

The cytotoxic effects of cassane diterpenoids are often associated with the induction of apoptosis (programmed cell death).

Apoptosis Induction Pathway

Several studies have shown that cassane diterpenoids can induce apoptosis in cancer cells. For example, caesanine B was found to cause G0/G1 cell cycle arrest and promote apoptosis in HepG2 cells.[6] A generalized pathway for apoptosis induction by cytotoxic agents is depicted below.

Caption: Simplified signaling pathway of apoptosis induction.

Conclusion and Future Directions

The available data provides a preliminary indication that compounds from the Caesalpinia genus, including those with a "B" designation, possess significant biological activities, most notably cytotoxicity against cancer cells. However, a comprehensive assessment of their biocompatibility is still lacking. To advance the development of any "this compound" or related compound as a therapeutic agent, the following studies are essential:

-

Cytotoxicity against a panel of normal, healthy human cell lines.

-

Comprehensive genotoxicity and mutagenicity studies (e.g., Ames test, in vitro and in vivo micronucleus assays, chromosomal aberration test).

-

In vivo acute, sub-chronic, and chronic toxicity studies in animal models to determine No-Observed-Adverse-Effect Level (NOAEL) and other toxicological parameters.

-

Hemocompatibility studies to assess the effects on blood components.

-

Immunogenicity and sensitization studies.

-

Detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review of its biosynthesis, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Genus Caesalpinia L. (Caesalpiniaceae): Phytochemical and Pharmacological Characteristics [mdpi.com]

- 5. The Genus Caesalpinia L. (Caesalpiniaceae): Phytochemical and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jmp.ir [jmp.ir]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Identifying Novel Biological Targets of Caesalpine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesalpine B is a member of the cassane diterpenoid class of natural products isolated from the seeds of plants belonging to the Caesalpinia genus.[1][2] Compounds from this genus have a rich history in traditional medicine for treating a variety of ailments, including inflammation and blood stagnation.[1][3] Modern research has confirmed a wide spectrum of biological activities for cassane diterpenes, such as anti-inflammatory, antiproliferative, antimalarial, and anticancer effects.[1][3][4] Specifically, extracts from Caesalpinia sappan and its isolated compounds have demonstrated significant anticancer properties by inducing apoptosis and modulating key cellular signaling pathways.[5][6]

Despite the promising pharmacological profile of this compound and related compounds, a comprehensive understanding of their precise molecular targets and mechanisms of action remains largely elusive.[7] This guide provides a technical framework for the systematic identification and validation of novel biological targets of this compound, an essential step for its future development as a potential therapeutic agent. We will detail a multi-pronged approach, combining established experimental protocols with modern proteomics and biophysical techniques, to deconvolve the complex pharmacology of this promising natural product.

Section 1: Current Understanding of this compound and Related Compounds' Biological Activities

While direct targets of this compound are not well-documented, studies on extracts and related compounds from Caesalpinia species provide crucial clues to its potential mechanisms. These compounds are known to exert potent anti-inflammatory and anticancer effects.

Anti-inflammatory Activity: Extracts from Caesalpinia sappan have been shown to inhibit the production of pro-inflammatory mediators. For instance, an ethanolic extract dose-dependently inhibited the expression of cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in stimulated human chondrocytes and macrophages.[8] This anti-inflammatory action is often linked to the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the inhibition of enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[8][9][10]

Anticancer and Cytotoxic Activity: Various cassane diterpenes isolated from Caesalpinia sappan have shown antiproliferative activity against human cancer cell lines.[3][11] Some compounds exhibited preferential cytotoxicity against pancreatic cancer cells under nutrient-deprived conditions, suggesting a potential role in targeting tumor metabolism.[11] The anticancer effects are often attributed to the induction of apoptosis (programmed cell death), the generation of reactive oxygen species (ROS), and the activation of autophagy in cancer cells.[6]

Based on this evidence, a summary of putative biological targets and pathways modulated by Caesalpinia compounds is presented in Table 1.

Table 1: Putative Biological Targets and Pathways of Caesalpinia Diterpenes

| Category | Putative Target/Pathway | Observed Effect | Reference |

|---|---|---|---|

| Inflammation | NF-κB Pathway | Inhibition of activation | [8] |

| COX-2 | Downregulation of expression/activity | [9] | |

| iNOS | Downregulation of expression | [8] | |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Decreased production | [8][10][12] | |

| Cancer | Apoptosis Pathway (Bcl-2 family, Caspases) | Induction of apoptosis | [5][6] |

| Vascular Endothelial Growth Factor (VEGF) | Downregulation of expression | [6] |

| | Proliferating Cell Nuclear Antigen (PCNA) | Downregulation of expression |[6] |

Section 2: A Strategic Workflow for Novel Target Identification

Identifying the direct molecular targets of a small molecule like this compound requires a systematic, multi-step approach. The workflow presented here integrates chemical biology, proteomics, and biophysical methods to move from a broad cellular effect to a specific, validated protein target.

Caption: A strategic workflow for novel biological target identification.

Section 3: Key Experimental Protocols

Detailed methodologies are crucial for the successful identification and validation of novel targets. Below are protocols for core experiments in the target identification workflow.

Protocol 1: Affinity-Based Protein Profiling (Pull-down Assay)

Objective: To isolate proteins from a cell lysate that physically interact with this compound.

Methodology:

-

Probe Synthesis: Synthesize a this compound derivative featuring a linker arm (e.g., polyethylene glycol) terminating in a reactive group (e.g., alkyne or biotin) for immobilization.

-

Immobilization: Covalently attach the this compound probe to a solid support, such as sepharose or magnetic beads. A control is prepared using beads linked only to the linker arm without this compound.

-

Lysate Preparation: Culture relevant cells (e.g., RAW 264.7 macrophages or PANC-1 pancreatic cancer cells) and harvest. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

-

Incubation: Incubate the clarified cell lysate with the this compound-conjugated beads and the control beads for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. This can be done by competitive elution with excess free this compound, or by denaturation using a buffer containing SDS and DTT.

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining. Excise unique bands for identification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For a more comprehensive analysis, perform in-solution trypsin digestion of the total eluate followed by LC-MS/MS.

-

Data Analysis: Identify proteins that are significantly enriched on the this compound beads compared to the control beads. These are the candidate target proteins.

Caption: Workflow for affinity-based protein profiling.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound engages with a candidate protein target within intact cells.

Methodology:

-

Cell Treatment: Treat intact cells with this compound at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

-

Heating: Aliquot the treated cell suspensions and heat them at a range of different temperatures for 3 minutes to induce protein denaturation and aggregation.

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Supernatant Analysis: Collect the supernatant, which contains the soluble, non-aggregated proteins.

-

Detection: Analyze the amount of the soluble candidate protein remaining in the supernatant at each temperature using Western blotting or other quantitative protein detection methods.

-

Data Analysis: Plot the fraction of soluble protein as a function of temperature. A successful target engagement will result in a thermal stabilization of the target protein in the this compound-treated samples, shifting the melting curve to higher temperatures.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To quantify the binding affinity and kinetics (k_on, k_off) of this compound to a purified candidate target protein.

Methodology:

-